![molecular formula C9H9N3O2 B1327118 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1011355-87-5](/img/structure/B1327118.png)
2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound that belongs to the class of pyrazolopyrimidines, which are heterocyclic aromatic organic compounds containing both pyrazole and pyrimidine ring systems. These compounds have been extensively studied due to their diverse biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives has been a subject of interest in several studies. A high regioselective method for synthesizing 2,7-diaryl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acids was developed using ultrasonication, which is a novel approach to facilitate the reaction of 3-aryl-5-aminopyrazoles with arylidenpyruvic acid at room temperature . Another study reported the synthesis of pyrazolo[3,4-d]pyrimidine analogues of a potent antitumor agent through a palladium-catalyzed C-C coupling step . These methods highlight the advancements in the synthesis of pyrazolopyrimidine derivatives, which could be relevant for the synthesis of 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid.
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives has been elucidated using various techniques, including X-ray crystallography. For instance, the structure of 5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one was determined by X-ray crystallography, revealing the presence of hydrogen-bonded rings and π-π stacking dimers in the crystal . These structural features are crucial for understanding the molecular interactions and stability of the compound.
Chemical Reactions Analysis
Pyrazolopyrimidine derivatives undergo a variety of chemical reactions. One study described the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate, leading to the formation of 7-oxo-6-[pyrazol-3'(5')-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines . Another study reported the synthesis of pyrazolo[4',3':4,5]pyrido[2,3-d]pyrimidine derivatives through a non-concerted [4+1] cycloaddition pathway . These reactions demonstrate the reactivity of the pyrazolopyrimidine core and its potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidine derivatives are influenced by their molecular structure. The presence of substituents on the pyrazolopyrimidine core can significantly affect the compound's solubility, stability, and reactivity. For example, the introduction of a carboxylic acid group can enhance the compound's solubility in polar solvents and provide an additional site for chemical reactions . The crystallographic analysis provides insights into the solid-state properties, such as the unit cell parameters and the nature of intermolecular interactions .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
- Parallel Synthesis : A protocol for synthesizing 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides, which may include derivatives of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, demonstrates its use in creating a diverse compound library (Ahmetaj et al., 2013).
- Regioselective Synthesis : Research on 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides offers insights into selective synthesis processes involving similar compounds (Drev et al., 2014).
- Crystallographic Analysis : An X-ray crystallography study of 5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one provides valuable data on the molecular and crystal structure, which is relevant for understanding similar compounds (Borbulevych, 2010).
Biological Activities and Potential Applications
- Antimicrobial Activity : Some pyrazolo[1,5-a]pyrimidines have shown potential as antimicrobial agents, offering insights into the biological applications of similar compounds (Abdallah & Elgemeie, 2022).
- Anticancer Properties : Research has demonstrated the effectiveness of certain pyrazolo[1,5-a]pyrimidines in inhibiting cancer cell proliferation, suggesting similar potential for 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid derivatives (Hassan et al., 2017).
- Enzymatic Evaluation : Derivatives of pyrazolo[1,5-a]pyrimidines have been evaluated for their antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities, indicating a broad spectrum of potential pharmacological uses (Hassan et al., 2022).
Safety And Hazards
Propiedades
IUPAC Name |
2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-7(9(13)14)12-8(10-5)4-6(2)11-12/h3-4H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKMCMDEDYQECW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327041.png)
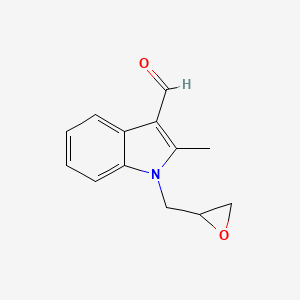
![8-Oxa-2-azaspiro[4.5]decane](/img/structure/B1327047.png)
![[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1327048.png)
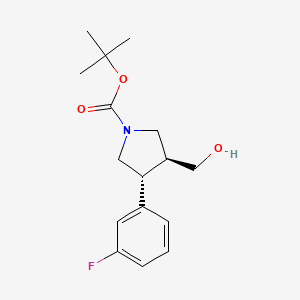
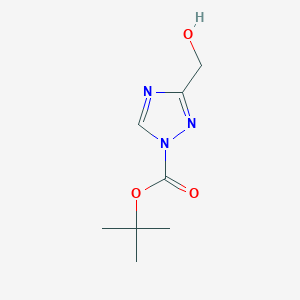
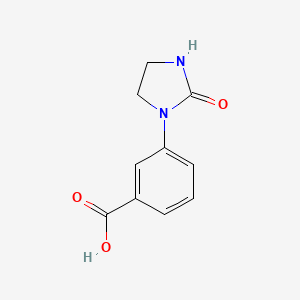

![1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1327062.png)
acetic acid](/img/structure/B1327063.png)
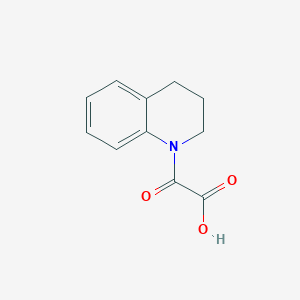
![3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1327067.png)
![3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327071.png)
![[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1327072.png)